molecular formula C15H15N3O4 B11627006 N'-{[(3,4-dimethoxyphenyl)carbonyl]oxy}pyridine-4-carboximidamide

N'-{[(3,4-dimethoxyphenyl)carbonyl]oxy}pyridine-4-carboximidamide

Cat. No.: B11627006
M. Wt: 301.30 g/mol
InChI Key: YSUFCWUNNFANLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-{[(3,4-dimethoxyphenyl)carbonyl]oxy}pyridine-4-carboximidamide is a complex organic compound that features both aromatic and heterocyclic structures It is characterized by the presence of a pyridine ring substituted with a carboximidamide group and a 3,4-dimethoxyphenyl carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[(3,4-dimethoxyphenyl)carbonyl]oxy}pyridine-4-carboximidamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the 3,4-dimethoxyphenyl carbonyl chloride: This can be achieved by reacting 3,4-dimethoxybenzoic acid with thionyl chloride under reflux conditions.

    Coupling with pyridine-4-carboximidamide: The resulting 3,4-dimethoxyphenyl carbonyl chloride is then reacted with pyridine-4-carboximidamide in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N’-{[(3,4-dimethoxyphenyl)carbonyl]oxy}pyridine-4-carboximidamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be performed using halogens in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N’-{[(3,4-dimethoxyphenyl)carbonyl]oxy}pyridine-4-carboximidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which N’-{[(3,4-dimethoxyphenyl)carbonyl]oxy}pyridine-4-carboximidamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N’-{[(3,4-dimethoxyphenyl)carbonyl]oxy}pyridine-2-carboximidamide: Similar structure but with the carboximidamide group at the 2-position of the pyridine ring.

    3,4-Dimethoxybenzamide: Lacks the pyridine ring but contains the 3,4-dimethoxyphenyl group.

    Pyridine-4-carboximidamide: Lacks the 3,4-dimethoxyphenyl carbonyl group.

Uniqueness

N’-{[(3,4-dimethoxyphenyl)carbonyl]oxy}pyridine-4-carboximidamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the pyridine ring and the 3,4-dimethoxyphenyl carbonyl group allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 3,4-dimethoxybenzoate

InChI

InChI=1S/C15H15N3O4/c1-20-12-4-3-11(9-13(12)21-2)15(19)22-18-14(16)10-5-7-17-8-6-10/h3-9H,1-2H3,(H2,16,18)

InChI Key

YSUFCWUNNFANLD-UHFFFAOYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=NC=C2)\N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=NC=C2)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.